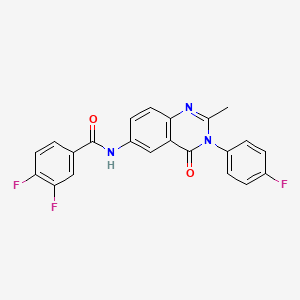
3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H14F3N3O2 and its molecular weight is 409.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide, often referred to as DKT III, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of DKT III involves a multi-step process that includes the reaction of 2-bromo-1-(4-fluorophenyl)-2-phenone with 4-methyl-3-oxo-N-phenylpentamide in a polar solvent system. The improved synthesis route has been reported to yield a high purity product with minimal impurities, making it suitable for further biological evaluation .
Anticancer Properties
Research indicates that DKT III exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the proliferation of A549 non-small cell lung cancer cells with an IC50 value of approximately 5.9 µM . This suggests that DKT III may be a promising candidate for further development as an anticancer agent.
The mechanism by which DKT III exerts its biological effects appears to involve the inhibition of specific ion channels and pathways associated with cancer cell survival and proliferation. In particular, it has been shown to block Ca2+ currents in certain cell types, which is crucial for cancer cell signaling and growth .
Tyrosinase Inhibition
In addition to its anticancer properties, DKT III has been investigated for its ability to inhibit tyrosinase activity. Tyrosinase is an enzyme involved in melanin production; thus, compounds that inhibit its activity can be useful in treating hyperpigmentation disorders. Preliminary studies indicate that DKT III may reduce tyrosinase activity in cellular models, suggesting potential applications in dermatology .
Study 1: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung) | 5.9 | Significant inhibition |
| HeLa (Cervical) | 10.5 | Moderate inhibition |
| MCF7 (Breast) | 15.0 | Lower sensitivity |
Study 2: Tyrosinase Inhibition
In another study focused on skin-related applications, DKT III was tested for its ability to inhibit tyrosinase activity in B16F10 murine melanoma cells. The compound demonstrated a concentration-dependent reduction in enzyme activity, comparable to standard inhibitors such as kojic acid.
| Concentration (µM) | Tyrosinase Activity (% Inhibition) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-20-9-5-15(27-21(29)13-2-8-18(24)19(25)10-13)11-17(20)22(30)28(12)16-6-3-14(23)4-7-16/h2-11H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZPAOWIBMLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














